Ethyl 2-(2-quinoxalinyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-quinoxalinyloxy)acetate is a chemical compound that belongs to the class of quinoxaline derivatives. It has a molecular formula of C12H12N2O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 232.235 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, it’s worth noting that compounds in the quinoxaline family are often involved in various chemical reactions. For instance, quizalofop-ethyl, another quinoxaline derivative, is used in broad-leaved field crops to control annual and perennial grass weeds .Scientific Research Applications
Inhibition Efficiencies in Corrosion Prevention Ethyl 2-(2-quinoxalinyloxy)acetate derivatives have been studied for their role in corrosion inhibition, particularly for copper in nitric acid media. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been applied to explore the relationship between the molecular structure of such quinoxalines and their efficiency as corrosion inhibitors. These studies highlight the potential of this compound derivatives in protecting metals against corrosion, showcasing their significance in industrial applications where metal preservation is crucial (Zarrouk et al., 2014).
Organic Synthesis and Chemical Reactions Research has demonstrated the utility of this compound in organic synthesis, particularly in the formation of various quinoxalin-2(1H)-ones under specific conditions such as visible-light illumination and without the need for additives, metal catalysts, or external photosensitizers. This process emphasizes the compound's role in enabling eco-friendly and efficient chemical reactions, contributing to advancements in green chemistry and the synthesis of complex organic molecules (Xie et al., 2021).
Antiviral Research this compound derivatives have been explored for their potential as antiviral agents. Studies focusing on novel quinoxaline compounds derived from this compound have shown promising activity against various viruses, including HCMV (Human Cytomegalovirus), highlighting their potential in the development of new antiviral medications. These findings underscore the importance of such compounds in medical research, offering avenues for the creation of effective treatments against viral infections (Elzahabi, 2017).
Photocatalysis and Chemical Transformations Investigations into the chemical properties of this compound have shed light on its photocatalytic applications. For instance, the compound has been used in processes involving the generation of aryl radicals under ambient conditions, showcasing its utility in chemical transformations that are crucial for synthesizing valuable organic compounds. Such research highlights the versatility of this compound in facilitating diverse chemical reactions, contributing to the advancement of synthetic methodologies (Azev et al., 2022).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-quinoxalinyloxy)acetate is acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in the biosynthesis of fatty acids, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA . This compound and its derivatives inhibit the activity of ACC, thereby affecting fatty acid biosynthesis .
Mode of Action
This compound interacts with ACC by inhibiting its activity . The compound’s ethyl ester and free acid forms both show high inhibitory activity on fatty acid biosynthesis . The free acid form shows a stronger inhibitory effect on acc from corn chloroplasts . This suggests that the hydrolyzed product in free acid form is the actual active ingredient .
Biochemical Pathways
The inhibition of ACC by this compound affects the fatty acid biosynthesis pathway . ACC catalyzes the first committed step of this pathway, so its inhibition disrupts the production of malonyl-CoA, a crucial substrate for the synthesis of long-chain fatty acids . This leads to a decrease in fatty acid production .
Properties
IUPAC Name |
ethyl 2-quinoxalin-2-yloxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)8-17-11-7-13-9-5-3-4-6-10(9)14-11/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFVSBHRQLJLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.